molecular formula C7H16N4 B11917609 1,4,8,9-Tetraazaspiro[5.5]undecane CAS No. 85371-66-0

1,4,8,9-Tetraazaspiro[5.5]undecane

Cat. No.: B11917609
CAS No.: 85371-66-0
M. Wt: 156.23 g/mol
InChI Key: ZRFGWNHLLOFTJY-UHFFFAOYSA-N
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Description

1,4,8,9-Tetraazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,9-Tetraazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method is advantageous due to its efficiency and the ability to introduce various substituents at specific positions of the spiro ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale production. The use of olefin metathesis reactions on a Grubbs catalyst is one such method, although it is complex and expensive .

Chemical Reactions Analysis

Types of Reactions: 1,4,8,9-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

1,4,8,9-Tetraazaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,8,9-Tetraazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the active site of the protein, blocking its function and thereby inhibiting the growth of Mycobacterium tuberculosis. The molecular pathways involved include the disruption of lipid transport and cell wall synthesis in the bacteria .

Comparison with Similar Compounds

  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes
  • 1-oxa-9-azaspiro[5.5]undecane

Uniqueness: 1,4,8,9-Tetraazaspiro[5.5]undecane is unique due to its tetraaza structure, which imparts distinct chemical and biological properties. Compared to other spirocyclic compounds, it exhibits higher stability and specific reactivity patterns, making it a valuable compound in various research applications .

Properties

CAS No.

85371-66-0

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

1,4,8,9-tetrazaspiro[5.5]undecane

InChI

InChI=1S/C7H16N4/c1-2-10-11-6-7(1)5-8-3-4-9-7/h8-11H,1-6H2

InChI Key

ZRFGWNHLLOFTJY-UHFFFAOYSA-N

Canonical SMILES

C1CNNCC12CNCCN2

Origin of Product

United States

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